molecular formula C17H15ClN2O3S B2367563 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034562-12-2

1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide

Cat. No.: B2367563
CAS No.: 2034562-12-2
M. Wt: 362.83
InChI Key: MZBNXBRXKLFUSY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide typically involves multiple steps:

    Formation of the 3-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position.

    Synthesis of the furan-2-yl pyridine intermediate: This involves the formation of a pyridine ring with a furan substituent at the 2-position.

    Coupling reaction: The two intermediates are coupled using a suitable coupling reagent, such as a sulfonyl chloride, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
  • 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Uniqueness

1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide is unique due to the presence of the sulfonamide group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds that may have different functional groups, such as acetamides or benzamides.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-15-6-1-4-13(10-15)12-24(21,22)20-11-14-5-2-8-19-17(14)16-7-3-9-23-16/h1-10,20H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBNXBRXKLFUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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